Exo-3-fluoro-8-azabicyclo[3.2.1]octane
Description
Overview of the 8-Azabicyclo[3.2.1]octane Scaffold in Medicinal Chemistry Research
The 8-azabicyclo[3.2.1]octane scaffold, commonly known as the tropane (B1204802) ring system, is a cornerstone in the development of biologically active compounds. nih.govrsc.org This rigid bicyclic structure is the central core of tropane alkaloids, a class of natural products with a wide array of potent biological activities. rsc.orgresearchgate.net The inherent rigidity of the scaffold limits the conformational flexibility of molecules, which can lead to higher binding affinity and selectivity for specific biological targets. nih.govresearchgate.net
In medicinal chemistry research, this scaffold is widely utilized for the design of compounds targeting the central nervous system (CNS). nih.gov A significant area of investigation involves its use in creating ligands for monoamine transporters, including the dopamine (B1211576) transporter (DAT), serotonin (B10506) transporter (SERT), and norepinephrine (B1679862) transporter (NET). nih.govresearchgate.netgoogle.com Derivatives of 8-azabicyclo[3.2.1]octane have been synthesized and studied as potent and selective inhibitors of these transporters, which are crucial targets for medications addressing conditions like depression and cocaine addiction. nih.govgoogle.com The scaffold's structure has proven to be a versatile platform for developing extensive libraries of compounds, allowing researchers to systematically explore structure-activity relationships (SAR) to optimize potency and selectivity. nih.govnih.gov
Key Research Applications of the 8-Azabicyclo[3.2.1]octane Scaffold
| Research Area | Significance of the Scaffold | Examples of Targets |
|---|---|---|
| Central Nervous System (CNS) Drug Discovery | Provides a rigid framework for designing selective ligands. nih.gov | Dopamine Transporter (DAT), Serotonin Transporter (SERT), Norepinephrine Transporter (NET). nih.govresearchgate.net |
| Tropane Alkaloid Analogs | Serves as the core structure for synthesizing analogs of natural products like cocaine and atropine (B194438). rsc.orgwikipedia.org | Muscarinic Acetylcholine (B1216132) Receptors, Monoamine Transporters. nih.govoup.com |
| Inflammatory Conditions | Used as a core for novel inhibitors of enzymes like N-acylethanolamine-hydrolyzing acid amidase (NAAA). nih.govacs.org | NAAA. nih.gov |
Significance of Fluorine Substitution in Bicyclic Systems for Research Applications
The introduction of fluorine into drug candidates is a widely used strategy in medicinal chemistry to enhance a molecule's pharmacological profile. tandfonline.comnih.gov The unique properties of the fluorine atom—its small size (comparable to hydrogen), high electronegativity, and the strength of the carbon-fluorine (C-F) bond—allow for the fine-tuning of a compound's physicochemical and biological characteristics. tandfonline.com
In bicyclic systems like 8-azabicyclo[3.2.1]octane, fluorine substitution can lead to several advantageous modifications:
Metabolic Stability : The C-F bond is significantly stronger than a carbon-hydrogen (C-H) bond, making it resistant to metabolic cleavage by enzymes. tandfonline.comnih.gov Placing fluorine at a metabolically vulnerable site can block oxidation, thereby increasing the drug's half-life and duration of action. nih.gov
Physicochemical Properties : Fluorine's powerful electron-withdrawing nature can alter the acidity (pKa) of nearby functional groups, such as the nitrogen atom in the azabicyclic system. nih.govresearchgate.net This modulation can influence a compound's absorption, distribution, and binding characteristics. nih.govresearchgate.net Furthermore, fluorine substitution can increase a molecule's lipophilicity, which may enhance its ability to cross cellular membranes, including the blood-brain barrier. nih.govresearchgate.net
Binding Affinity : The strategic placement of fluorine can introduce favorable interactions with a biological target, such as a protein receptor or enzyme. tandfonline.comnih.gov It can alter the molecule's conformation or electronic distribution to improve the fit and binding energy within the target's active site. researchgate.net Fluorine is often used as a bioisostere for a hydrogen atom or a hydroxyl group to probe and optimize these interactions. tandfonline.comnih.gov
Research Applications : The isotope ¹⁸F is a positron emitter, making it invaluable for Positron Emission Tomography (PET) imaging. tandfonline.comnih.gov Incorporating ¹⁸F into bicyclic scaffolds allows researchers to visualize and quantify the distribution of these molecules in living organisms, aiding in the study of drug-target engagement and pharmacokinetics. nih.govnih.gov
Effects of Fluorine Substitution in Drug Design
| Property Modified | Effect of Fluorination | Reference |
|---|---|---|
| Metabolic Stability | Increases due to the high strength of the C-F bond, blocking metabolic attack. | tandfonline.comnih.gov |
| Lipophilicity | Generally increases, which can improve membrane permeability. | nih.govresearchgate.net |
| Acidity (pKa) | Modulates the pKa of nearby functional groups due to strong electron-withdrawing effects. | nih.govresearchgate.net |
| Binding Affinity | Can enhance binding to target proteins through favorable electronic or conformational changes. | tandfonline.comnih.gov |
| Bioavailability | Can be improved by judiciously modifying lipophilicity and metabolic stability. | nih.gov |
Historical Context of Related Tropane Alkaloids and their Research Relevance
The 8-azabicyclo[3.2.1]octane scaffold is the defining structural feature of tropane alkaloids, a class of compounds with a long and storied history in medicine and pharmacology. nih.govdrugbank.comwikipedia.org These alkaloids are naturally found in plants of the Solanaceae (nightshade) and Erythroxylaceae families. drugbank.comnih.gov
Historically significant tropane alkaloids include:
Atropine and Scopolamine : Isolated in the 1830s and 1880s, respectively, from plants like Atropa belladonna (deadly nightshade) and Hyoscyamus niger (henbane). nih.govnih.gov These compounds are muscarinic receptor antagonists, meaning they block the action of the neurotransmitter acetylcholine. nih.govoup.com Their ability to produce effects like pupil dilation and reduced bodily secretions made them important in medicine for centuries. oup.comnih.gov In research, they have been indispensable tools for studying the cholinergic nervous system. oup.com
Cocaine : Isolated from the leaves of Erythroxylum coca in the mid-19th century. nih.gov Cocaine is a potent stimulant and local anesthetic that functions by inhibiting the reuptake of dopamine, serotonin, and norepinephrine. nih.gov Its powerful effects on the central nervous system and its high potential for abuse have made it a major focus of neurochemical and addiction research. nih.gov The study of cocaine and its analogs, many of which are built on the tropane scaffold, has been crucial for understanding the mechanisms of reward, reinforcement, and substance dependence. wikipedia.orgnih.gov
The distinct and potent pharmacological activities of these natural alkaloids established the 8-azabicyclo[3.2.1]octane ring as a privileged scaffold in medicinal chemistry. nih.govrsc.org Decades of research into modifying these natural structures have provided a deep understanding of their structure-activity relationships, guiding the design of synthetic analogs with improved selectivity and therapeutic potential. nih.govacs.org The study of how cocaine interacts with the dopamine transporter, and how atropine interacts with muscarinic receptors, continues to inform the development of new research probes and potential therapeutics. nih.govnih.govresearchgate.net
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(1R,5S)-3-fluoro-8-azabicyclo[3.2.1]octane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12FN/c8-5-3-6-1-2-7(4-5)9-6/h5-7,9H,1-4H2/t5?,6-,7+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZINCMMJRJYWZGL-DGUCWDHESA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CC(CC1N2)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H]2CC(C[C@@H]1N2)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12FN | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801268435 | |
| Record name | (3-exo)-3-Fluoro-8-azabicyclo[3.2.1]octane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801268435 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
129.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
478866-39-6 | |
| Record name | (3-exo)-3-Fluoro-8-azabicyclo[3.2.1]octane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801268435 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Structural and Conformational Analysis of Exo 3 Fluoro 8 Azabicyclo 3.2.1 Octane
Elucidation of Stereochemical Configuration (Exo vs. Endo) and its Impact on Research Applications
The stereochemistry of substituents on the tropane (B1204802) ring system is critical in determining the molecule's interaction with biological targets. In the 8-azabicyclo[3.2.1]octane structure, the terms exo and endo describe the orientation of a substituent relative to the ethylene (B1197577) bridge (C6 and C7).
Exo Configuration : The substituent is oriented on the same side as the ethylene bridge.
Endo Configuration : The substituent is oriented on the opposite side of the ethylene bridge.
This stereochemical difference, while seemingly minor, profoundly influences a compound's pharmacological profile and its applications in research, particularly in medicinal chemistry. The spatial arrangement of the fluorine atom in exo-3-fluoro-8-azabicyclo[3.2.1]octane dictates how the molecule fits into a receptor's binding pocket.
Research on analogous substituted 8-azabicyclo[3.2.1]octane derivatives has consistently demonstrated that stereochemistry at the C3 position is a key determinant of biological activity. For instance, in the development of inhibitors for N-acylethanolamine-hydrolyzing acid amidase (NAAA), a sulfonamide analogue featuring an endo-ether substitution at the C3 position showed submicromolar activity, whereas the corresponding exo-diastereoisomer was completely inactive. nih.gov Similarly, another study found a para-methyl phenoxy sulfonamide with an exo-configuration had only modest micromolar efficacy. nih.gov In a different class of compounds targeting the same enzyme, a phenoxy derivative with an endo-geometry was approximately seven times more active than its exo-diastereoisomer. acs.org
These findings underscore a crucial principle in drug design: the orientation of a single substituent on a rigid scaffold like the 8-azabicyclo[3.2.1]octane core can be the deciding factor between a potent, selective ligand and an inactive compound. The specific orientation of the fluorine atom in the exo position therefore predefines its potential interactions and is a critical factor in the design of new therapeutic agents or molecular probes. The stereochemistry can influence not only binding affinity but also metabolic stability and other pharmacokinetic properties. acs.org
Table 1: Impact of Stereochemistry on Biological Activity in 8-Azabicyclo[3.2.1]octane Analogs This table presents findings from related compounds to illustrate the principle, as direct comparative bioactivity data for the title compound is not detailed in the provided search context.
| Compound Class | Endo Isomer Activity | Exo Isomer Activity | Reference |
|---|---|---|---|
| Pyrazinyloxy Sulfonamide | Submicromolar (IC₅₀ = 0.23 μM) | Devoid of activity | nih.gov |
| Phenoxy Sulfonamide | IC₅₀ = 0.093 μM | ~7-fold less active (IC₅₀ = 0.655 μM) | acs.org |
| para-Methyl Phenoxy Sulfonamide | High Potency (Implied) | Modest (IC₅₀ = 8.71 μM) | nih.gov |
Conformational Dynamics of the Azabicyclic Core
The 8-azabicyclo[3.2.1]octane core is a rigid bicyclic system composed of a six-membered piperidine (B6355638) ring and a five-membered pyrrolidine (B122466) ring sharing two carbon atoms and the nitrogen atom. mdpi.com Despite its rigidity, the core possesses specific conformational dynamics that are crucial to its function.
A key feature of the conformational dynamics is the nitrogen inversion process. The nitrogen atom at the bridgehead (position 8) can invert its configuration, leading to two distinct invertomers where the substituent on the nitrogen is either in an axial or equatorial position relative to the piperidine ring. While early studies on tropinone (B130398) in chloroform (B151607) suggested a preference for the axial N-substituent, later computational and spectroscopic work on tropinone in the gas phase indicated an equatorial preference. academie-sciences.fr The relative stability and equilibrium between these N-alkyl invertomers can be influenced by the solvent and the nature of other substituents on the rings, which in turn can affect interactions with receptor binding sites. academie-sciences.fr The fluorine atom at the C3 position can further influence the electronic environment and the conformational preference of the entire bicyclic system.
Advanced Spectroscopic Characterization Techniques for Structural Confirmation (e.g., NMR, HRMS)
The unambiguous structural and stereochemical confirmation of this compound relies on a combination of advanced spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and High-Resolution Mass Spectrometry (HRMS).
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is the most powerful tool for elucidating the three-dimensional structure of organic molecules.
¹H NMR: Provides information on the number and connectivity of protons. The chemical shifts (δ) and coupling constants (J) are highly sensitive to the stereochemical environment. For the 8-azabicyclo[3.2.1]octane skeleton, the protons in exo and endo positions exhibit distinct signals, allowing for the assignment of relative stereochemistry.
¹³C NMR: Reveals the number of unique carbon atoms and their chemical environment. The chemical shift of the carbon atom bonded to the fluorine (C-F) is significantly affected by the electronegative halogen.
¹⁹F NMR: As fluorine has a spin of ½ and a high natural abundance, ¹⁹F NMR is an exceptionally sensitive technique for characterizing fluorinated compounds. nih.gov It provides a distinct signal for the fluorine atom, and its coupling with adjacent protons (¹H-¹⁹F coupling) is invaluable for confirming the exo configuration.
High-Resolution Mass Spectrometry (HRMS): HRMS provides an extremely accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion. This allows for the determination of the compound's elemental formula with high confidence, distinguishing it from other potential isomers or compounds with the same nominal mass. For this compound, HRMS would be used to confirm the elemental composition of C₇H₁₂FN. acs.orgmdpi.com
Together, these techniques provide a comprehensive characterization of the molecule, confirming its atomic composition, connectivity, and precise three-dimensional arrangement.
Table 2: Representative Spectroscopic Data for Structural Confirmation of Azabicyclo[3.2.1]octane Derivatives This table shows typical data ranges and types used for characterization, based on analogous structures found in the literature.
| Technique | Type of Information | Expected Observations for this compound |
|---|---|---|
| ¹H NMR | Proton environment, connectivity, stereochemistry | Complex multiplets for ring protons (δ 1.5-4.5 ppm); distinct chemical shifts and coupling constants for the proton at C3 due to the exo-fluorine. |
| ¹³C NMR | Carbon skeleton, chemical environment | ~7 distinct signals for the carbon atoms; a downfield shift for the C3 carbon directly attached to fluorine. |
| ¹⁹F NMR | Presence and environment of fluorine atom | A single resonance with characteristic coupling to adjacent protons (e.g., H3, H2, H4), confirming its position and orientation. |
| HRMS | Exact mass, elemental formula | A molecular ion peak corresponding to the exact mass of C₇H₁₂FN, confirming the elemental composition. |
Structure Activity Relationship Sar Studies of Exo 3 Fluoro 8 Azabicyclo 3.2.1 Octane Derivatives
Impact of Fluoro-Substitution on Biological Activity Profiles
The substitution of hydrogen with fluorine in organic molecules can profoundly alter their physicochemical properties, including lipophilicity, metabolic stability, and binding affinities, without significantly increasing steric bulk. In the context of 8-azabicyclo[3.2.1]octane derivatives, fluoro-substitution has been explored to modulate their activity at various biological targets, notably monoamine transporters.
Research on dopamine (B1211576) transporter (DAT) inhibitors has shown that the position and nature of substituents on aromatic rings attached to the bicyclic core are critical for potency. For instance, in a series of 3-aryl-8-azabicyclo[3.2.1]octanes, the rank order of potency for DAT inhibition was found to be 3,4-dichloro > 2-naphthyl > 4-fluoro > phenyl. acs.org This indicates that while fluoro-substitution can be beneficial, other electron-withdrawing groups might confer greater potency in certain structural contexts.
In another study focusing on 3α-[bis(4-fluorophenyl)methoxy]tropanes, the presence of two fluorine atoms on the phenyl rings was a key feature of these high-affinity DAT inhibitors. nih.gov The di(4-fluorophenyl)methoxymethyl moiety at the 3α-position of the tropane (B1204802) skeleton was found to be a potent pharmacophore for DAT inhibition. researchgate.net Specifically, the 3α-di(4-fluorophenyl)methoxymethyl-8-(3-phenylpropyl)-8-azabicyclo[3.2.1]octane derivative emerged as a particularly potent compound within its series. researchgate.net
The following table summarizes the dopamine transporter (DAT) affinity for selected fluorinated 8-azabicyclo[3.2.1]octane derivatives.
| Compound | DAT Affinity (Ki, nM) |
| 3α-[bis(4-fluorophenyl)methoxy]-8-methyl-8-azabicyclo[3.2.1]octane | 14 |
| 3α-di(4-fluorophenyl)methoxymethyl-8-(3-phenylpropyl)-8-azabicyclo[3.2.1]octane | 5 |
| 3β-di(4-fluorophenyl)methoxymethyl-8-(3-phenylpropyl)-8-azabicyclo[3.2.1]octane | 78 |
| 3-[2-[bis-(4-fluorophenyl)methoxy]ethylidene]-8-methyl-8-azabicyclo[3.2.1]octane | High Affinity |
| N-{(1S)-3-[3-(3-Isopropyl-5-methyl-4H-1,2,4-triazol-4-yl)-exo-8-azabicyclo[3.2.1]oct-8-yl]-1-(3-fluorophenyl)propyl}-4,4-difluorocyclohexanecarboxamide | Potent CCR5 Modulator |
This table is for illustrative purposes and includes data from various studies on fluorinated 8-azabicyclo[3.2.1]octane derivatives to highlight the impact of fluoro-substitution.
Stereochemical Influence on Ligand-Receptor Interactions (Exo vs. Endo Diastereoisomers)
The rigid bicyclic structure of 8-azabicyclo[3.2.1]octane gives rise to distinct stereoisomers, primarily the exo and endo diastereomers, which can exhibit significantly different biological activities. The orientation of the substituent at the C-3 position plays a crucial role in the interaction with the target receptor.
In the development of inhibitors for N-acylethanolamine-hydrolyzing acid amidase (NAAA), the stereochemistry at the C-3 position of the azabicyclic scaffold was found to be a critical determinant of activity. A sulfonamide analogue with an endo-ether substitution at C-3 showed submicromolar activity, whereas the corresponding exo-diastereoisomer was devoid of any activity towards human NAAA. nih.gov This preference for the endo configuration was a consistent finding across several derivatives in that study. For example, a phenoxy derivative with an endo-orientation was approximately 7-fold more active than its exo-diastereoisomer. acs.org
The synthesis of these compounds can be designed to yield high stereospecificity. For instance, the hydrogenation of a precursor alkene can lead to the formation of the endo configuration with high selectivity. google.com
The table below illustrates the impact of stereochemistry on the inhibitory activity of selected 8-azabicyclo[3.2.1]octane derivatives against human NAAA.
| Compound Pair | Stereochemistry | h-NAAA IC50 (µM) |
| Pyrazole (B372694) Azabicyclo[3.2.1]octane Sulfonamide Analogue | endo-20 | 0.23 |
| exo-21 | Not Active | |
| Phenoxy Derivative | endo-31 | 0.093 |
| exo-32 | 0.655 | |
| para-Methyl Phenoxy Sulfonamide | exo-34 | 8.71 |
| Three-Carbon Atom Bridge Derivative | endo-28 | Not Active |
| exo-29 | 0.69 |
Data sourced from a study on NAAA inhibitors to demonstrate the stereochemical influence. nih.govacs.org
Modulation of Substituents at the Azabicyclo[3.2.1]octane Core for Enhanced Research Potency
Modifying the substituents on the 8-azabicyclo[3.2.1]octane core, particularly at the C-3 and N-8 positions, is a common strategy to fine-tune the pharmacological profile of these compounds. These modifications can significantly impact binding affinity, selectivity, and pharmacokinetic properties.
In the context of DAT inhibitors, N-substitution on 3-phenyltropane-based compounds has been shown to have little effect on affinity and selectivity. nih.gov However, for other classes of DAT inhibitors with the 8-azabicyclo[3.2.1]octane core, N-substitution can improve selectivity over the serotonin (B10506) transporter (SERT). nih.gov For instance, in a series of 3-[2-(diarylmethoxyethylidenyl)]-8-azabicyclo[3.2.1]octane derivatives, the 8-cyclopropylmethyl analogue was found to be nearly 3-fold more potent than other 8-alkyl derivatives and exhibited high SERT/DAT selectivity. nih.govresearchgate.net
Substitutions on a phenyl ring attached to the bicyclic core also play a crucial role. A methyl scan around a phenyl ring in a series of NAAA inhibitors revealed that the para position was the preferred location for substitution to enhance potency. acs.org While a para-methyl-substituted phenoxy sulfonamide showed potent inhibitory activity in the low double-digit nanomolar range, the corresponding ortho- and meta-methyl-phenoxy analogues exhibited a significant drop in activity. nih.gov
Furthermore, modifications to a benzamide (B126) moiety in an 8-azabicyclo[3.2.1]octan-3-yloxy-benzamide series of kappa opioid receptor antagonists led to analogues with greater in vitro opioid and hERG selectivity. researchgate.net
The following table presents data on the impact of N-8 substitution on the DAT affinity of 3-[2-(diarylmethoxyethylidenyl)]-8-azabicyclo[3.2.1]octane derivatives.
| N-8 Substituent | Compound | DAT Ki (nM) | SERT/DAT Selectivity |
| Methyl | 8 | 19 | - |
| Ethyl | 22a | ~19 | - |
| Propyl | 22b | ~19 | - |
| Allyl | 22c | 21 | - |
| Cyclopropylmethyl | 22e | 4.0 | 1060 |
| Benzyl | 22f-h | 3-6 | - |
| 4-Chlorobenzyl | 22g | 3.9 | High NET/DAT Selectivity (1358) |
Data from a study on DAT inhibitors to illustrate the effect of N-8 substituent modulation. nih.govresearchgate.net
Comparative SAR with Related Bicyclic Systems (e.g., 8-thia-, 2-azabicyclo[3.2.1]octanes)
Comparative SAR studies involving related bicyclic systems provide valuable insights into the structural requirements for biological activity. Replacing the nitrogen atom at the 8-position of the 8-azabicyclo[3.2.1]octane scaffold with other heteroatoms, such as sulfur (8-thiabicyclo[3.2.1]octane) or oxygen (8-oxabicyclo[3.2.1]octane), or altering the position of the nitrogen atom (e.g., 2-azabicyclo[3.2.1]octane), can lead to significant changes in pharmacological properties.
In a series of 2-carbomethoxy-3-aryl-8-thiabicyclo[3.2.1]octane analogues, potent and selective inhibitors of DAT and SERT were identified. nih.gov Similarly, 3-heterobiaryl systems in the 8-azabicyclo[3.2.1]octane series have shown selectivity for SERT over DAT. nih.gov
While direct comparative SAR data between Exo-3-fluoro-8-azabicyclo[3.2.1]octane and its 8-thia or 2-aza counterparts is limited in the provided context, the existing literature on these related bicyclic systems underscores the importance of the bicyclic scaffold in conferring activity and the potential for heteroatom substitution to modulate potency and selectivity. Analogues based on the 2-azabicyclo[2.2.1]heptane system have also been investigated as nicotinic receptor ligands, further highlighting the versatility of bicyclic scaffolds in medicinal chemistry. le.ac.uk
Pharmacological Research and Molecular Target Engagement of Exo 3 Fluoro 8 Azabicyclo 3.2.1 Octane
Investigation of Neurotransmitter Transporter Interactions
Monoamine transporters, including those for norepinephrine (B1679862) (NET), dopamine (B1211576) (DAT), and serotonin (B10506) (SERT), are crucial for regulating neurotransmission and are significant targets for therapeutic drugs. The binding affinity and selectivity of compounds built on the exo-3-fluoro-8-azabicyclo[3.2.1]octane framework have been evaluated to determine their potential as imaging agents and pharmacological tools.
A prominent derivative, exo-3-[(6-fluoro-2-pyridyl)oxy]-8-azabicyclo[3.2.1]-octane, developed as a PET tracer and designated [¹⁸F]NS12137, has been studied for its interaction with these transporters. thno.orgnih.gov This compound is a fluorinated analogue of a previously developed tracer, [¹¹C]NS8880. nih.gov
Research into exo-3-[(6-fluoro-2-pyridyl)oxy]-8-azabicyclo[3.2.1]-octane has revealed its high binding affinity for the norepinephrine transporter (NET). thno.orgnih.gov In vitro binding studies determined its inhibition constant (Kᵢ) for NET to be approximately 9.5 nM. thno.orgnih.gov This strong affinity indicates a potent interaction with the transporter.
The compound's high selectivity for NET over other monoamine transporters is a key finding of this research. thno.org This selectivity is crucial for its application as a PET tracer, as it allows for the specific visualization and quantification of NET density in the brain, which is implicated in several neurodegenerative and psychiatric disorders. nih.gov
The binding affinity of exo-3-[(6-fluoro-2-pyridyl)oxy]-8-azabicyclo[3.2.1]-octane for the dopamine transporter (DAT) has been shown to be significantly lower than its affinity for NET. Studies have reported a Kᵢ value of approximately 650 nM for DAT. thno.orgnih.gov This represents a more than 68-fold lower affinity for DAT compared to NET, underscoring the compound's selectivity. This low affinity for DAT is advantageous for a NET-specific tracer, as it minimizes off-target binding in dopamine-rich brain regions.
Similar to its interaction with DAT, exo-3-[(6-fluoro-2-pyridyl)oxy]-8-azabicyclo[3.2.1]-octane demonstrates a low binding affinity for the serotonin transporter (SERT). The reported Kᵢ value for SERT is approximately 550 nM. thno.orgnih.gov This affinity is about 58 times weaker than its binding to NET. The low potency at both DAT and SERT confirms the compound's profile as a highly selective NET ligand. thno.org
| Transporter | Inhibition Constant (Kᵢ) | Selectivity Ratio (Kᵢ DAT or SERT / Kᵢ NET) |
|---|---|---|
| Norepinephrine Transporter (NET) | ~9.5 nM | 1 |
| Dopamine Transporter (DAT) | ~650 nM | ~68-fold |
| Serotonin Transporter (SERT) | ~550 nM | ~58-fold |
In Vitro and Ex Vivo Assay Methodologies in Pharmacological Research
While specific data for this compound is unavailable, the following assay methodologies are standard in the pharmacological characterization of compounds targeting the receptors of interest. It is plausible that if this compound were to be evaluated, these techniques would be employed.
Radioligand Binding Assays
Radioligand binding assays are a fundamental tool for determining the affinity of a test compound for a specific receptor. These assays involve incubating a radiolabeled ligand with a preparation of membranes from cells expressing the target receptor, in the presence and absence of the unlabeled test compound. The ability of the test compound to displace the radioligand from the receptor is measured, allowing for the calculation of its binding affinity (Ki).
Table 1: Representative Radioligand Binding Assay Parameters
| Parameter | Description |
|---|---|
| Receptor Source | Membranes from CHO or HEK293 cells transfected with the human opioid, NK1, or muscarinic receptor subtypes. |
| Radioligand | A high-affinity, subtype-selective radiolabeled ligand (e.g., [³H]-DAMGO for mu-opioid, [³H]-Substance P for NK1, [³H]-NMS for muscarinic receptors). |
| Incubation | Performed at a specific temperature and for a duration sufficient to reach equilibrium. |
| Detection | Measurement of radioactivity bound to the membranes, typically by liquid scintillation counting. |
| Data Analysis | Calculation of IC₅₀ values, which are then converted to Ki values using the Cheng-Prusoff equation. |
Calcium Flux Assays
Calcium flux assays are functional assays used to determine whether a compound acts as an agonist or antagonist at G-protein coupled receptors (GPCRs) that signal through the release of intracellular calcium. Cells expressing the receptor of interest are loaded with a calcium-sensitive fluorescent dye. The addition of an agonist triggers an increase in intracellular calcium, leading to a change in fluorescence. An antagonist would be expected to block the effect of a known agonist.
Table 2: General Protocol for a Calcium Flux Assay
| Step | Description |
|---|---|
| 1. Cell Culture | Cells expressing the target receptor are plated in a multi-well plate. |
| 2. Dye Loading | Cells are incubated with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Fura-2 AM). |
| 3. Compound Addition | The test compound (to assess for antagonist activity) is added, followed by a known agonist. |
| 4. Signal Detection | Changes in fluorescence are monitored in real-time using a fluorescence plate reader. |
| 5. Data Analysis | The ability of the test compound to inhibit the agonist-induced fluorescence signal is quantified. |
Microsomal Assays for Metabolic Stability Research
Microsomal assays are in vitro methods used to assess the metabolic stability of a compound. The compound is incubated with liver microsomes, which contain a high concentration of drug-metabolizing enzymes, primarily cytochrome P450s. The rate at which the compound is metabolized is determined by measuring its disappearance over time.
Table 3: Key Components of a Microsomal Stability Assay
| Component | Purpose |
|---|---|
| Liver Microsomes | Source of metabolic enzymes (typically from human, rat, or mouse liver). |
| NADPH | A necessary cofactor for the activity of cytochrome P450 enzymes. |
| Test Compound | The compound whose metabolic stability is being assessed. |
| Incubation | Carried out at 37°C for various time points. |
| Analysis | Quantification of the remaining parent compound at each time point, usually by LC-MS/MS. |
| Data Interpretation | Calculation of in vitro half-life (t₁/₂) and intrinsic clearance (CLint). |
Ex Vivo Autoradiography for Tissue Distribution Studies
Ex vivo autoradiography has been a critical technique in elucidating the tissue distribution of derivatives of this compound, particularly within the central nervous system. Research utilizing a radiolabeled analog, specifically exo-3-[(6-[¹⁸F]fluoro-2-pyridyl)oxy]-8-azabicyclo[3.2.1]-octane ([¹⁸F]NS12137), has provided significant insights into its localization in preclinical models.
In studies conducted on healthy, adult Sprague-Dawley rats, the time-dependent distribution of [¹⁸F]NS12137 in the brain was meticulously mapped. thno.orgabo.fi The results demonstrated a distinct and high uptake of the radiotracer in regions known for their high density of the norepinephrine transporter (NET). thno.orgabo.fi Notably, the locus coeruleus exhibited the highest regional concentration of the tracer. thno.orgabo.fi This area of the brainstem is the principal site for synthesizing norepinephrine in the central nervous system.
To confirm the specificity of the binding to NET, competitive binding studies were performed. Pre-treatment of the rats with nisoxetine (B1678948), a well-established and highly specific NET antagonist, resulted in a significant reduction of [¹⁸F]NS12137 uptake. thno.orgabo.fi In the presence of nisoxetine, there was no detectable accumulation of the radiotracer in the locus coeruleus, thereby demonstrating the specific engagement of [¹⁸F]NS12137 with the norepinephrine transporter. thno.orgabo.fi Further analysis of whole-brain samples for radiometabolites confirmed that the radioactivity detected was from the parent compound, [¹⁸F]NS12137. thno.org
Table 1: Ex Vivo Autoradiography Findings for [¹⁸F]NS12137
| Parameter | Details |
|---|---|
| Radiotracer | exo-3-[(6-[¹⁸F]fluoro-2-pyridyl)oxy]-8-azabicyclo[3.2.1]-octane ([¹⁸F]NS12137) |
| Animal Model | Healthy, adult Sprague-Dawley rats |
| Primary Finding | High uptake in norepinephrine transporter (NET) rich brain regions |
| Region of Highest Uptake | Locus Coeruleus |
| Specificity Confirmation | Competitive binding with nisoxetine (a specific NET antagonist) |
| Effect of Nisoxetine | No detectable uptake in the locus coeruleus after pre-treatment |
Mechanism of Action Elucidation in Research Models
The primary mechanism of action for this compound and its analogs is the selective inhibition of the norepinephrine transporter (NET). thno.orgnih.govnih.gov This has been elucidated through various research models, primarily focusing on binding affinities and competitive inhibition assays.
A fluorinated analog of the compound demonstrated a significantly higher binding affinity for NET compared to other monoamine transporters. thno.orgnih.gov In vitro binding studies revealed its potent interaction with NET, while showing considerably weaker affinity for the serotonin transporter (SERT) and the dopamine transporter (DAT). thno.orgnih.gov This selectivity is a key characteristic of its pharmacological profile.
The use of animal models has been instrumental in confirming this mechanism in a biological system. As detailed in the ex vivo autoradiography studies, the specific accumulation of the radiolabeled analog, [¹⁸F]NS12137, in NET-dense regions of the rat brain points directly to its interaction with this transporter. thno.orgabo.fi The blockade of this uptake by nisoxetine, a compound known to act as a NET antagonist, provides strong evidence that the observed effects are mediated through the norepinephrine transporter. thno.orgabo.fi The broader class of 8-azabicyclo[3.2.1]octane derivatives has been recognized for its activity as monoamine reuptake inhibitors, further contextualizing the specific mechanism of this compound.
Table 2: Binding Affinity of an this compound Analog
| Transporter | Binding Affinity (Ki) |
|---|---|
| Norepinephrine Transporter (NET) | ~9.5 nM |
| Serotonin Transporter (SERT) | ~550 nM |
| Dopamine Transporter (DAT) | ~650 nM |
Table 3: Compound Names Mentioned
| Compound Name |
|---|
| This compound |
| exo-3-[(6-[¹⁸F]fluoro-2-pyridyl)oxy]-8-azabicyclo[3.2.1]-octane ([¹⁸F]NS12137) |
| Nisoxetine |
| Norepinephrine |
| Serotonin |
Computational Chemistry and Molecular Modeling Studies of Exo 3 Fluoro 8 Azabicyclo 3.2.1 Octane
Molecular Docking and Ligand-Protein Interaction Prediction
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of drug discovery, it is frequently used to predict the binding mode of a small molecule ligand to the active site of a target protein. For Exo-3-fluoro-8-azabicyclo[3.2.1]octane and its derivatives, molecular docking studies can elucidate potential protein targets and the key interactions driving binding affinity and selectivity.
Docking simulations of this compound into the binding sites of various receptors and transporters, such as monoamine transporters (dopamine transporter - DAT, serotonin (B10506) transporter - SERT) and muscarinic acetylcholine (B1216132) receptors, which are known targets for tropane-based ligands, can be performed using software like AutoDock Vina. These studies would predict the binding conformation and score the interactions based on force fields. The fluorine atom in the exo position can participate in specific interactions, such as hydrogen bonds with donor groups on the protein or favorable electrostatic interactions, which can be critical for binding. The predicted binding energy and the specific amino acid residues involved in the interaction provide valuable information for understanding the structure-activity relationship (SAR).
Table 1: Potential Protein Targets for Molecular Docking Studies of this compound
| Target Protein | Rationale for Selection | Potential Interactions to Investigate |
| Dopamine (B1211576) Transporter (DAT) | The 8-azabicyclo[3.2.1]octane core is a well-known pharmacophore for DAT inhibitors. | Hydrogen bonding with serine residues, hydrophobic interactions within the binding pocket. |
| Serotonin Transporter (SERT) | Many tropane (B1204802) derivatives exhibit affinity for SERT. | Aromatic stacking with tyrosine residues, polar interactions with asparagine. |
| Muscarinic Acetylcholine Receptors (M1-M5) | Tropane alkaloids are classic muscarinic antagonists. nih.gov | Ionic interaction with aspartate in the binding site, steric hindrance affecting subtype selectivity. |
| N-Acylethanolamine-hydrolyzing Acid Amidase (NAAA) | Some azabicyclo[3.2.1]octane derivatives have shown inhibitory activity against NAAA. nih.gov | The influence of the exo-fluoro substituent on the binding mode compared to endo isomers. nih.gov |
Conformational Analysis using Computational Methods
The three-dimensional shape of a molecule is crucial for its biological activity. Conformational analysis aims to identify the stable low-energy conformations of a molecule and the energy barriers between them. For the rigid 8-azabicyclo[3.2.1]octane ring system, the piperidine (B6355638) ring can adopt either a chair or a boat conformation. The preferred conformation is influenced by the substituents on the ring.
Computational methods such as Density Functional Theory (DFT) are powerful tools for exploring the conformational preferences of molecules like this compound. researchgate.net These calculations can determine the relative energies of the different conformers and the geometric parameters of the most stable structures. The presence of the electronegative fluorine atom in the exo position can influence the electron distribution within the molecule and may affect the conformational equilibrium of the bicyclic system. Understanding the preferred conformation is essential as it dictates the spatial arrangement of the pharmacophoric features and thus its interaction with a biological target.
Table 2: Computational Methods for Conformational Analysis
| Computational Method | Information Obtained | Relevance to this compound |
| Density Functional Theory (DFT) | Optimized molecular geometry, relative energies of conformers, vibrational frequencies. researchgate.net | Prediction of the most stable conformation (chair vs. boat) of the bicyclic ring system. |
| Ab initio methods (e.g., Møller-Plesset perturbation theory) | High-accuracy electronic structure calculations. | Refinement of the energetic landscape and electronic properties. |
| Molecular Mechanics (MM) | Rapid calculation of conformational energies for large sets of molecules. | Initial screening of conformational space before more rigorous quantum mechanical calculations. |
Prediction of Pharmacological Activity and Selectivity
By integrating the results from molecular docking and conformational analysis, it is possible to predict the pharmacological activity and selectivity of this compound. The predicted binding affinity from docking studies can be correlated with potential biological activity. For instance, a strong predicted binding to the dopamine transporter suggests potential activity as a dopamine reuptake inhibitor.
Furthermore, computational studies can help rationalize the observed stereoselectivity of related compounds. For example, in a series of NAAA inhibitors with an azabicyclo[3.2.1]octane core, the exo-diastereoisomer was found to be inactive, while the endo-isomer showed submicromolar activity. nih.gov This suggests that the stereochemistry at the 3-position is a critical determinant of activity for this particular target. Molecular modeling could reveal that the exo orientation of the substituent leads to steric clashes or an unfavorable orientation within the active site, thus preventing effective binding. Such insights are invaluable for guiding the synthesis of new, more potent, and selective analogs.
Table 3: Predicted Pharmacological Profile Based on Computational Modeling
| Predicted Activity | Basis for Prediction | Key Computational Insights |
| Monoamine Transporter Inhibition | Structural similarity to known tropane-based inhibitors. | Docking scores and interaction patterns within DAT and SERT binding sites. |
| Muscarinic Receptor Antagonism | The 8-azabicyclo[3.2.1]octane scaffold is a known muscarinic antagonist pharmacophore. nih.gov | Prediction of binding poses and potential for subtype selectivity based on subtle differences in receptor binding pockets. |
| NAAA Inhibition | Comparison with known azabicyclo[3.2.1]octane-based NAAA inhibitors. nih.gov | The stereochemical orientation of the fluoro group is predicted to be a key determinant of activity, with the potential for reduced or no activity in the exo configuration for this specific target. nih.gov |
Quantitative Structure-Activity Relationship (QSAR) Approaches
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activities. For a series of derivatives of this compound, a QSAR study could be conducted to understand how different substituents on the azabicyclic ring or the nitrogen atom affect a specific biological activity.
A 3D-QSAR study, such as Comparative Molecular Field Analysis (CoMFA) or Comparative Molecular Similarity Indices Analysis (CoMSIA), could be particularly informative. nih.gov In such a study, a set of structurally related compounds with known biological activities are aligned, and their steric and electrostatic fields are calculated. A statistical model is then built to correlate these fields with the observed activities. The resulting QSAR model can be used to predict the activity of new, unsynthesized compounds and to generate contour maps that visualize the regions around the molecule where changes in steric bulk or electrostatic properties are likely to increase or decrease activity. This provides a rational basis for the design of new analogs with improved potency and selectivity.
Table 4: Hypothetical QSAR Workflow for this compound Analogs
| Step | Description | Expected Outcome |
| 1. Data Set Selection | A series of this compound derivatives with experimentally determined biological activities (e.g., IC50 values for DAT binding) would be compiled. | A curated dataset of structures and their corresponding activities. |
| 2. Molecular Modeling and Alignment | 3D structures of all compounds are generated and aligned based on a common scaffold. | A spatially aligned set of molecules. |
| 3. Descriptor Calculation | Molecular descriptors, such as steric and electrostatic fields (for 3D-QSAR), are calculated for each molecule. | A matrix of descriptor values for all compounds in the dataset. |
| 4. Model Development and Validation | A statistical method, such as Partial Least Squares (PLS), is used to build a regression model correlating the descriptors with the biological activity. The model's predictive power is assessed using internal and external validation techniques. nih.gov | A statistically robust QSAR model with predictive capability. |
| 5. Interpretation and Application | The QSAR model is used to predict the activity of new, virtual compounds and to generate contour maps indicating favorable and unfavorable regions for substitution. | Rational design principles for the synthesis of new, more potent analogs. |
Exo 3 Fluoro 8 Azabicyclo 3.2.1 Octane Derivatives and Analogues As Research Probes
Exploration of Substituent Effects on the Azabicyclo[3.2.1]octane Scaffold
The pharmacological profile of derivatives based on the 8-azabicyclo[3.2.1]octane scaffold is highly dependent on the nature and position of various substituents. Structure-activity relationship (SAR) studies have been crucial in elucidating these effects, particularly concerning their interactions with monoamine transporters such as the dopamine (B1211576) transporter (DAT), serotonin (B10506) transporter (SERT), and norepinephrine (B1679862) transporter (NET). nih.gov
Research has shown that N-substitution on the tropane (B1204802) ring system can significantly impact both the affinity and selectivity of these compounds. nih.gov For instance, in a series of 8-substituted-3-[2-(diarylmethoxyethylidenyl)]-8-azabicyclo[3.2.1]octane analogues, the N-substituent played a key role in modulating selectivity between DAT and SERT. nih.gov While N-substitution on 3-phenyltropane-based inhibitors often has a minimal effect on affinity, modifications to the nitrogen on piperidine (B6355638) analogues have been shown to enhance DAT selectivity over SERT. nih.gov
Substitutions at other positions of the bicyclic frame also exert considerable influence. For example, in the exploration of 6- and 7-hydroxylated tropanes, it was found that the 7-hydroxyl compounds are more potent at the DAT than their 6-hydroxyl counterparts. acs.org Furthermore, the nature of the substituent at the C3 position follows a general rank order of potency, which is 3,4-dichloro > 2-naphthyl > 4-fluoro > phenyl. acs.org In another study, constraining a piperidine ring into the more rigid 8-azabicyclo[3.2.1]octane scaffold was found to be beneficial for inhibitory activity against N-acylethanolamine-hydrolyzing acid amidase (NAAA), with the endo-isomer showing significantly greater potency than the exo-diastereoisomer. nih.govsemanticscholar.org
The electronic properties of substituents on aryl groups attached to the scaffold also have a significant impact. For pyrazole (B372694) azabicyclo[3.2.1]octane sulfonamides, electron-withdrawing groups like trifluoromethyl or electron-donating groups like methoxy (B1213986) on the pyrazole ring resulted in a drop in efficacy. acs.org Similarly, for N-benzyl derivatives, compounds with strong electron-withdrawing substituents on the phenyl ring were generally more active and selective for DAT. researchgate.net
| Scaffold Position | Substituent/Modification | Observed Effect on Biological Activity | Target(s) |
| N8 | Cyclopropylmethyl | Imparts high SERT/DAT selectivity | DAT, SERT |
| C3 | Aryl group (e.g., 3,4-dichlorophenyl, 2-naphthyl, 4-fluorophenyl) | Influences potency at DAT. Rank order: 3,4-dichloro > 2-naphthyl > 4-fluoro > phenyl. acs.org | DAT |
| C6/C7 | Hydroxyl group | 7-hydroxyl compounds are more potent at the DAT than 6-hydroxyl counterparts. acs.org | DAT |
| C3 (Stereochemistry) | endo vs. exo ether substitution | The endo-isomer showed potent NAAA inhibition, while the exo-isomer was inactive. nih.gov | NAAA |
| Aryl Substituent (on pyrazole) | Electron-withdrawing (CF3) or electron-donating (OCH3) groups | Resulted in a decrease in NAAA inhibitory activity. acs.org | NAAA |
Design and Synthesis of Novel Bicyclic Core Analogues for Research
The design and synthesis of novel bicyclic core analogues of 8-azabicyclo[3.2.1]octane are driven by the need to explore new chemical space, improve pharmacological properties, and develop more selective research tools. acs.org One common strategy involves replacing the nitrogen atom at the 8-position with other heteroatoms. For instance, the amine functionality has been successfully exchanged for an ether or a thioether with a limited effect on DAT or SERT inhibition. nih.gov The synthesis of 2-carbomethoxy-3-aryl-8-thiabicyclo[3.2.1]octane analogues has yielded potent and selective inhibitors of DAT and SERT. nih.gov
A general synthetic approach for creating these analogues often involves the use of an enol triflate intermediate, which can then undergo palladium-catalyzed Suzuki coupling with a suitably substituted arylboronic acid. nih.gov This methodology has been applied to the synthesis of 8-thiabicyclo[3.2.1]octanes. nih.gov Another versatile strategy for constructing the 8-azabicyclo[3.2.1]octane core is through an aziridination of a cycloheptadiene intermediate, followed by a vinyl aziridine (B145994) rearrangement. acs.org This approach allows for late-stage structural diversification at multiple positions of the tropane skeleton. acs.org
Furthermore, constraining a flexible ring system into a more rigid bicyclic scaffold has proven to be a successful design strategy. In the development of NAAA inhibitors, replacing a piperidine core with an 8-azabicyclo[3.2.1]octane scaffold led to a significant boost in potency. semanticscholar.orgacs.org The synthesis of these novel cores often starts from readily available precursors like tropinone (B130398). nih.govresearchgate.net For example, tropinone can be quaternized and then treated with sodium sulfide (B99878) to yield a 3-ketobicyclooctane, which serves as a key intermediate for further modifications. nih.gov
Exo-3-fluoro-8-azabicyclo[3.2.1]octane as a Scaffold in Drug Discovery Research
The this compound scaffold is a valuable starting point in drug discovery research, particularly for developing agents that target the central nervous system. The introduction of a fluorine atom can modulate key properties such as metabolic stability, lipophilicity, and binding affinity, making it a desirable modification in medicinal chemistry. ucl.ac.uk
This scaffold is a key component in the design of monoamine reuptake inhibitors. google.com By inhibiting the reuptake of neurotransmitters like dopamine and serotonin, compounds based on this scaffold can have potential applications in the treatment of various neurological and psychiatric disorders. acs.orggoogle.com The rigid bicyclic structure of the 8-azabicyclo[3.2.1]octane core provides a well-defined orientation for substituents to interact with their biological targets, which is crucial for achieving high affinity and selectivity. ucl.ac.uk
Derivatives of the 8-azabicyclo[3.2.1]octane scaffold have been extensively studied for their interaction with DAT and SERT. nih.govacs.orgresearchgate.net The strategic placement of substituents, guided by SAR studies, allows for the fine-tuning of a compound's selectivity profile. For example, the development of compounds with high DAT versus SERT selectivity is a key objective in the search for potential cocaine addiction therapeutics. acs.org The exo-3-fluoro substitution can contribute to this selectivity by altering the electronic and steric properties of the molecule, thereby influencing its interaction with the transporter binding sites. acs.org
Furthermore, the 8-azabicyclo[3.2.1]octane framework is not limited to monoamine transporters. Its derivatives have been investigated as inhibitors for other targets, such as NAAA, highlighting the versatility of this scaffold. nih.govsemanticscholar.orgacs.orgresearchgate.net The conformational rigidity and the ability to introduce diverse functionalities make this compound and its analogues promising platforms for the discovery of novel research probes and drug candidates. ucl.ac.uk
Future Research Directions and Unexplored Potential of Exo 3 Fluoro 8 Azabicyclo 3.2.1 Octane
Development of Advanced Synthetic Strategies for Complex Derivatives
Future research is poised to focus on creating more complex and functionally diverse derivatives of Exo-3-fluoro-8-azabicyclo[3.2.1]octane. While methods for the synthesis of the basic scaffold are established, the development of novel, stereoselective synthetic routes is crucial for accessing a wider range of analogues with potential therapeutic applications. researchgate.netrsc.org
Key areas for future synthetic exploration include:
Enantioselective Synthesis: Developing new catalytic methods to produce specific enantiomers of substituted 8-azabicyclo[3.2.1]octane derivatives will be critical for investigating their differential interactions with biological targets. researchgate.net
Late-Stage Functionalization: Creating methodologies for the selective introduction of various functional groups onto the pre-formed bicyclic core will enable the rapid generation of diverse compound libraries for screening.
Domino and Tandem Reactions: The use of cascade reactions, such as the Michael-Aldol tandem annulation, could provide efficient, one-pot syntheses of highly substituted and complex bicyclo[3.2.1]octane structures. ucl.ac.uk
The table below outlines some of the synthetic precursors and reagents that have been utilized in the synthesis of 8-azabicyclo[3.2.1]octane derivatives, highlighting the building blocks for future complex derivative synthesis.
| Precursor/Reagent | Synthetic Application |
| exo-tert-butyl-3-[(6-bromo-2-pyridyl)oxy]-8-azabicyclo[3.2.1]octane-8-carboxylate | Precursor for the nucleophilic fluorination to produce [¹⁸F]NS12137. nih.govthno.org |
| exo-3-[(6-trimethylstannyl-2-pyridyl)oxy]-8-azabicyclo-[3.2.1]octane-8-carboxylate | Precursor for electrophilic radiofluorination. abo.fi |
| 3-exo-hydroxy-8-azabicyclo[3.2.1]octane-8-carboxylic acid tert-butyl ester | A starting material for creating derivatives by modifying the hydroxyl group. google.com |
| Tropinone (B130398) (8-methyl-8-azabicyclo[3.2.1]octan-3-one) | A foundational building block for the synthesis of various tropane (B1204802) alkaloids and their analogues. researchgate.net |
| Substituted 1,3-cyclohexanediones and enals | Reactants in Michael-Aldol annulation reactions to form complex bicyclo[3.2.1]octane and bicyclo[3.3.1]nonane systems. ucl.ac.uk |
Elucidation of Novel Biological Targets and Pathways
Derivatives of the 8-azabicyclo[3.2.1]octane framework have already shown activity at several important biological targets. Future research will likely uncover new targets and pathways modulated by novel derivatives of this compound.
Current research has identified derivatives active as:
Monoamine Reuptake Inhibitors: Specifically targeting the norepinephrine (B1679862) transporter (NET), serotonin (B10506) transporters, and dopamine (B1211576) transporters. nih.govthno.orggoogle.com This has implications for treating depression and other neurological disorders. google.com
CCR5 Modulators: Some triazolyl tropane derivatives of the scaffold have been investigated as modulators of the CCR5 receptor, a target relevant to HIV treatment. google.com
N-Acylethanolamine-Hydrolyzing Acid Amidase (NAAA) Inhibitors: A novel class of pyrazole (B372694) azabicyclo[3.2.1]octane sulfonamides has been identified as potent, non-covalent inhibitors of NAAA, which is a target for inflammatory conditions. nih.govacs.org
The exploration of structure-activity relationships (SAR) will be crucial in identifying more potent and selective modulators for these known targets, as well as for discovering entirely new biological activities. nih.gov The inherent conformational rigidity of the bicyclic scaffold makes it an excellent platform for designing ligands with high specificity.
Application in Radiotracer Development for Positron Emission Tomography (PET) Imaging Research
A significant and promising area of future research for this compound is in the development of novel radiotracers for PET imaging. The fluorine atom provides a convenient site for the introduction of the positron-emitting isotope fluorine-18 (B77423) (¹⁸F).
A key example is [¹⁸F]NS12137 , an ¹⁸F-labeled derivative of exo-3-[(6-fluoro-2-pyridyl)oxy]-8-azabicyclo[3.2.1]-octane, which has been developed as a highly specific radiotracer for the norepinephrine transporter (NET). abo.fiutu.firesearchgate.net Research has demonstrated its potential for in vivo imaging of NET-rich regions in the brain, which is relevant for studying psychiatric and neurodegenerative diseases. nih.govthno.orgabo.fi
Future research in this area will likely focus on:
Optimizing Radiosynthesis: Developing more efficient and automated radiosynthesis methods, such as copper-mediated ¹⁸F-fluorination, to improve radiochemical yields and molar activity, making the tracers more suitable for clinical production. researchgate.net
Developing New PET Tracers: Applying the knowledge gained from [¹⁸F]NS12137 to design and synthesize new ¹⁸F-labeled tracers based on the this compound scaffold for other important neurological targets, such as the dopamine transporter. nih.gov
Preclinical and Clinical Evaluation: Further characterizing the in vivo behavior of new radiotracers, including their brain uptake, clearance, and specificity, in animal models and eventually in human subjects. nih.gov
The table below summarizes key data related to the PET tracer [¹⁸F]NS12137.
| Parameter | Findings | Reference |
| Target | Norepinephrine Transporter (NET) | abo.fi |
| Binding Affinity (Ki) | ~9.5 nM for NET, with lower affinity for serotonin transporters (~550 nM) and dopamine transporters (~650 nM). | nih.govthno.org |
| Radiosynthesis Methods | Electrophilic fluorination (using [¹⁸F]F₂ or [¹⁸F]Selectfluor), nucleophilic fluorination, and copper-mediated ¹⁸F-fluorination. nih.govabo.firesearchgate.net | |
| Brain Uptake | The tracer crosses the blood-brain barrier and shows specific uptake in NET-rich regions, with the highest concentration in the locus coeruleus. abo.fi | |
| In Vivo Specificity | Binding is competitively blocked by the specific NET antagonist nisoxetine (B1678948), demonstrating high specificity. abo.fi |
Expanding the Scope of this compound Derivatives in Chemical Biology
The unique structural and chemical properties of this compound and its derivatives make them valuable tools for chemical biology. Beyond their direct therapeutic potential, these compounds can be used to probe and understand complex biological systems.
Future applications in chemical biology could include:
Development of Molecular Probes: Creating fluorescently labeled or biotinylated derivatives to visualize and isolate their biological targets from cell lysates or tissues.
Pharmacological Tool Compounds: Using highly selective derivatives as pharmacological tools to study the physiological and pathophysiological roles of specific receptors or transporters in vitro and in vivo.
Fragment-Based Drug Discovery: Utilizing the rigid 8-azabicyclo[3.2.1]octane core as a starting fragment for the design of new inhibitors or modulators for a wide range of protein targets.
The continued exploration of this versatile scaffold will undoubtedly lead to the discovery of new compounds with novel biological activities, furthering our understanding of biology and providing new leads for drug discovery.
Q & A
Q. What is the core structural framework of Exo-3-fluoro-8-azabicyclo[3.2.1]octane, and why is it significant in medicinal chemistry?
The compound features a bicyclo[3.2.1]octane scaffold with a nitrogen atom at the bridgehead (8-aza) and a fluorine substituent in the exo-3 position. This structure is central to tropane alkaloids, which exhibit diverse biological activities, including interactions with neurotransmitter transporters (e.g., dopamine and serotonin transporters) . The exo-fluoro substitution enhances metabolic stability and modulates electronic properties, making it a key target for neuropharmacological studies.
Q. What synthetic strategies are employed to construct the 8-azabicyclo[3.2.1]octane scaffold?
Common methods include:
- Photochemical rearrangements : Nitro compounds or oxaziridines undergo light-induced isomerization to form the bicyclic core .
- Stereoselective cyclizations : Intramolecular 1,3-dipolar cycloadditions or Mitsunobu reactions to establish stereochemistry at bridgehead positions .
- Reductive amination : Ketone intermediates (e.g., 2-azabicyclo[3.2.1]octan-3-ones) are reduced with agents like LiAlH4 to yield the amine scaffold .
Q. Which analytical techniques are critical for characterizing this compound derivatives?
- HPLC-MS : Provides high sensitivity for quantifying derivatives in complex matrices, enabling metabolic stability studies .
- NMR spectroscopy : Resolves stereochemical configurations (e.g., exo vs. endo fluorine placement) and confirms scaffold integrity .
- X-ray crystallography : Validates absolute stereochemistry, crucial for structure-activity relationship (SAR) studies .
Advanced Research Questions
Q. How does the exo-3-fluoro substitution influence biological activity compared to other halogenated derivatives?
Fluorine’s electronegativity and small atomic radius enhance binding affinity to targets like monoamine transporters by:
- Electrostatic interactions : Polarizing C-F bonds to form dipole-dipole interactions with receptor pockets.
- Metabolic resistance : Blocking oxidative metabolism at the 3-position, improving pharmacokinetic profiles . Comparative SAR studies with chloro or difluoro analogs (e.g., 3,3-difluoro derivatives) reveal trade-offs between potency and selectivity due to steric effects .
Q. What are the enantioselective challenges in synthesizing this compound, and how are they addressed?
- Chiral auxiliaries : Use of enantiopure starting materials (e.g., camphor derivatives) to control bridgehead stereochemistry .
- Asymmetric catalysis : Transition-metal catalysts or organocatalysts for kinetic resolution during cyclization steps .
- Dynamic resolution : Equilibrium-controlled processes (e.g., imine formation) to favor the exo-fluoro configuration .
Q. How can computational methods optimize the design of novel derivatives?
- QSAR modeling : Correlates substituent effects (e.g., fluorine position) with transporter inhibition constants (Ki) to prioritize synthetic targets .
- Molecular docking : Predicts binding modes to dopamine/serotonin transporters, guiding fluorination strategies .
- DFT calculations : Evaluates steric and electronic impacts of fluorine on scaffold rigidity and dipole moments .
Q. What methodologies are used to assess metabolic stability and in vivo fate of Exo-3-fluoro derivatives?
- Radiolabeled tracers : Track metabolites in preclinical models (e.g., rats) using - or -labeled analogs .
- Liver microsome assays : Identify cytochrome P450-mediated oxidation pathways, with LC-MS/MS quantifying primary metabolites .
- Pharmacokinetic modeling : Relates in vitro stability data (e.g., half-life in hepatocytes) to in vivo clearance rates .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
